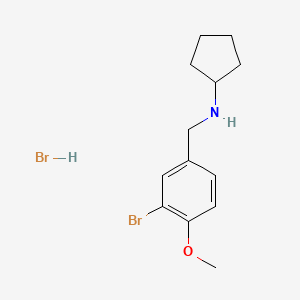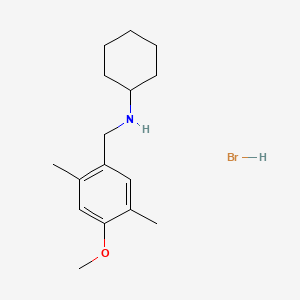
N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine hydrobromide
Overview
Description
“N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine hydrobromide” is a complex organic compound. It likely contains a cyclohexanamine group, which is an organic compound belonging to the aliphatic amine class . Cyclohexanamine is a colorless liquid and is a useful intermediate in the production of many other organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, cyclohexylamine, a related compound, is produced by the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . It can also be prepared by alkylation of ammonia using cyclohexanol .Scientific Research Applications
Pharmacokinetics and Metabolism
Research on similar compounds, like 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has explored their in vivo metabolism in rats, identifying multiple metabolic pathways including deamination, reduction, oxidation, and acetylation of amino groups (Kanamori et al., 2002). Such studies highlight the complexity of metabolic pathways in psychoactive substances, which could be relevant for investigating the metabolism of N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine hydrobromide.
Receptor Interaction Studies
Research on the natural hallucinogen 5-MeO-DMT, a component of Ayahuasca, has shown that it disrupts cortical function in rats, an effect reversed by antipsychotic drugs, suggesting interactions with serotonin receptors (Riga et al., 2014). This indicates the importance of understanding receptor interactions in the study of psychoactive compounds, which could also apply to N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine hydrobromide.
Novel Receptor Agonists and Antagonists
The synthesis and evaluation of novel series of compounds for 5-HT4 agonistic activities, as done by Suzuki et al. (1998) with 4-amino-N-[2-(1-aminocycloalkan-1-yl)ethyl]-5-chloro-2-methoxybenzamides, demonstrate the ongoing search for new drugs that can modulate gastrointestinal motility (Suzuki et al., 1998). Similar methodologies could be applied to assess the therapeutic potential of N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine hydrobromide in various physiological systems.
Serotonin and Opioid Receptor Involvement
Studies like the one by Berrocoso et al. (2007), which investigated the role of serotonin 5-HT1A and opioid receptors in the antiallodynic effect of tramadol, showcase the intricate interplay between different neurotransmitter systems in modulating pain (Berrocoso et al., 2007). Research on N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine hydrobromide could explore similar receptor interactions to understand its potential analgesic properties.
properties
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclohexanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.BrH/c1-12-10-16(18-3)13(2)9-14(12)11-17-15-7-5-4-6-8-15;/h9-10,15,17H,4-8,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGKEVXFPRKAPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNC2CCCCC2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine hydrobromide | |
CAS RN |
1609407-38-6 | |
| Record name | Benzenemethanamine, N-cyclohexyl-4-methoxy-2,5-dimethyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



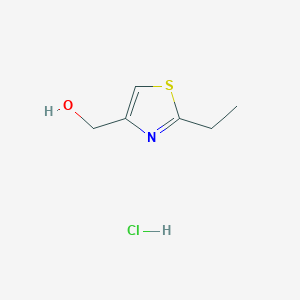
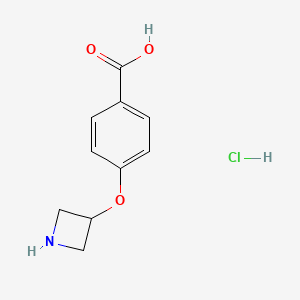
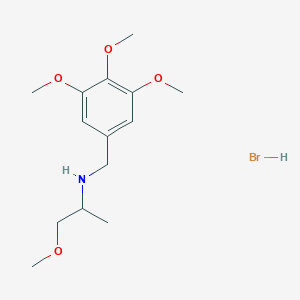
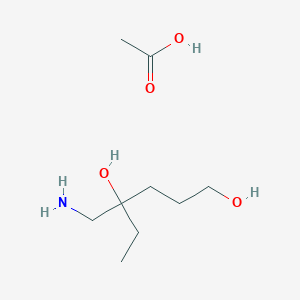

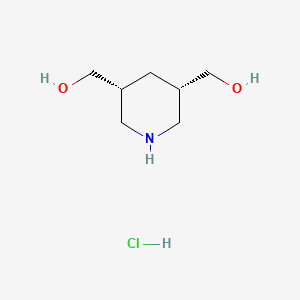

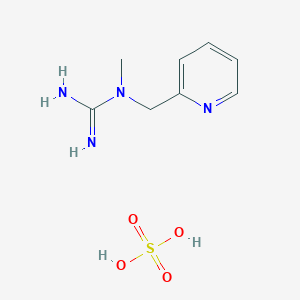
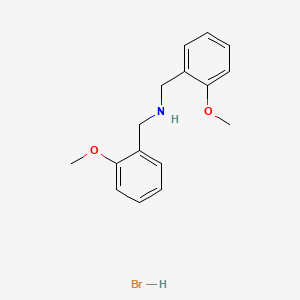
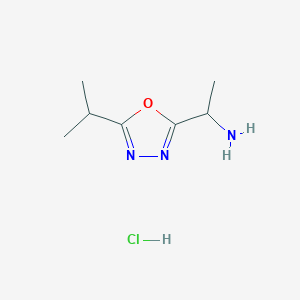
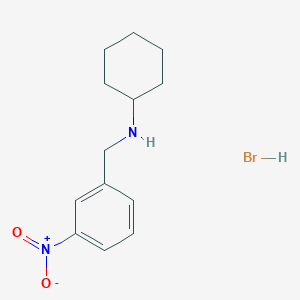
![1-Cyclopentyl-4-[(methylamino)methyl]-2-pyrrolidinone-carbonic acid (1:1)](/img/structure/B3060002.png)
![{1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3060005.png)
